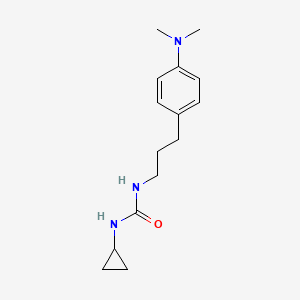

1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-3-[3-[4-(dimethylamino)phenyl]propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-18(2)14-9-5-12(6-10-14)4-3-11-16-15(19)17-13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNUQSYFIINDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Amine-Isocyanate Coupling

The most robust synthesis route involves reacting 3-(4-(dimethylamino)phenyl)propylamine with cyclopropyl isocyanate under controlled conditions.

Procedure

Reagents :

Steps :

- Dissolve the amine in anhydrous chloroform (20 mL/g substrate) under nitrogen.

- Add cyclopropyl isocyanate dropwise at 0°C over 1 hour.

- Warm to room temperature and stir for 12–24 hours.

- Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

- Purify via column chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC.

Optimization Data

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for drug development.

Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to certain receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s overall conformation and stability, affecting its biological activity. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. The purine moiety in Compound 18 suggests a kinase-targeting role, whereas the target’s dimethylaminophenyl group may favor amine receptor interactions .

- Dimethylamino vs. Methoxy (Product 14): The dimethylamino group in the target is more basic than the methoxy group in Product 14, which could enhance solubility in acidic environments (e.g., lysosomes) and alter binding kinetics .

- Cyclopropylmethyl vs. Cyclopropyl () : The cyclopropylmethyl group in the fluorinated compound increases steric hindrance compared to the target’s cyclopropyl, possibly reducing metabolic clearance but compromising target selectivity .

Physicochemical Properties

Data from analogous compounds highlight trends in physical properties:

Analysis :

- The target’s dimethylaminophenyl group may redshift UV absorption (λmax) compared to methoxy or non-aromatic substituents due to extended conjugation.

- Lower synthetic yields in Compound 18 (17–48%) reflect challenges in purine coupling, whereas the target’s simpler structure might enable higher yields .

Biological Activity

1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea (CAS No. 1207017-80-8) is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group and a dimethylamino-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and pharmacological applications.

Chemical Structure

The molecular structure of this compound is characterized by the following formula:

Key Structural Features:

- Cyclopropyl Group : Contributes to the compound's conformational flexibility.

- Dimethylamino Group : Potentially enhances binding affinity to biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group may facilitate binding through hydrogen bonding or electrostatic interactions, while the cyclopropyl group can influence the overall conformation, thereby modulating the compound's biological activity.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various urea derivatives, including compounds structurally related to this compound. For instance, a related series of compounds demonstrated significant activity against cancer cell lines such as A549 and HCT-116, with IC50 values indicating potent inhibitory effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7u | A549 | 2.39 ± 0.10 |

| HCT-116 | 3.90 ± 0.33 | |

| Sorafenib | A549 | 2.12 ± 0.18 |

| HCT-116 | 2.25 ± 0.71 |

These findings suggest that similar structural motifs in urea derivatives may confer anticancer properties, supporting further investigation into the specific mechanisms by which this compound exerts its effects .

Pharmacological Properties

The compound has been explored for its potential therapeutic applications beyond oncology. Its unique structure positions it as a candidate for drug development targeting various diseases through modulation of enzyme activities or receptor interactions. For example, its similarity to known BRAF inhibitors suggests potential utility in treating specific cancers .

Case Studies

- Synthesis and Evaluation : In a study focused on synthesizing new urea derivatives, researchers highlighted the importance of structural modifications in enhancing biological activity against cancer cell lines . The study utilized molecular docking simulations to predict binding affinities, providing insights into how modifications could lead to improved therapeutic agents.

- Comparative Analysis : A comparative analysis with similar compounds revealed that variations in substituents significantly impact biological activity. For instance, compounds lacking certain functional groups showed reduced efficacy in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea, and what experimental parameters are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the aromatic ring (e.g., introducing dimethylamino groups via alkylation or reductive amination) followed by urea bond formation. A common approach for analogous ureas involves reacting an isocyanate intermediate with a cyclopropylamine derivative under anhydrous conditions . Key parameters include:

- Temperature control (0–5°C during exothermic steps to prevent side reactions).

- Solvent selection (e.g., dichloromethane or THF for improved solubility of intermediates).

- Catalysts (e.g., triethylamine for acid scavenging).

- Purity validation via column chromatography or recrystallization .

Q. What analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer :

- X-ray crystallography (for absolute configuration determination; see urea derivatives in ).

- NMR spectroscopy (¹H/¹³C for verifying cyclopropane ring integrity and urea connectivity; DEPT-135 for distinguishing CH₂/CH₃ groups in the propyl chain ).

- Mass spectrometry (HRMS to confirm molecular formula, especially for detecting dimethylamino groups).

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage and handling .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for urea derivatives like this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels for kinase assays).

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed urea derivatives) that may interfere with activity .

- Dose-response validation : Test multiple concentrations to rule out off-target effects at high doses .

Q. What computational methods are recommended for predicting the reactivity and binding mechanisms of this urea derivative with biological targets?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT for transition-state modeling of urea bond stability under physiological conditions) .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs), guided by the dimethylamino group's electron-donating effects .

- MD simulations : Assess solvation dynamics and conformational flexibility of the propyl chain in aqueous environments (see aqueous formulation studies in ).

Q. How can reaction conditions be optimized to mitigate solubility challenges during large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test solvent mixtures (e.g., DMF/water ratios) and surfactants .

- pH adjustment : The dimethylamino group (pKa ~8.5) can be protonated in acidic buffers to enhance aqueous solubility .

- Co-solvents : Use cyclodextrins or PEG-based systems to stabilize the compound in solution .

Q. What strategies are effective for elucidating the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Isotope labeling : Introduce deuterium at the cyclopropane or propyl chain to track metabolic hotspots .

- CYP inhibition assays : Identify enzymes responsible for metabolism using isoform-specific inhibitors .

Notes on Data Interpretation

- Contradictory solubility data : Differences in reported solubility may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use powder X-ray diffraction (PXRD) to characterize batches .

- Bioactivity variability : Ensure consistent storage conditions (e.g., desiccated, -20°C) to prevent urea hydrolysis, which can invalidate dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.